N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide
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Overview
Description
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE is a complex organic compound with a multifaceted structure It features a pyrrole ring substituted with cyano, furylmethyl, and diphenyl groups, along with a butanamide chain that includes an isoindole and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE typically involves multi-step organic reactions One common approach starts with the formation of the pyrrole ring through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~).
Substitution: Halogenating agents like bromine (Br~2~) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of furyl aldehyde or furyl carboxylic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE involves its interaction with specific molecular targets. For instance, the cyano group can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The furylmethyl and diphenyl groups may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Compared to other pyrrole derivatives, N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- **N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE
- **N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE
These compounds share structural similarities but differ in their specific substituents, leading to variations in their reactivity and biological activity.
Properties
Molecular Formula |
C35H28N4O4S |
---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C35H28N4O4S/c1-44-20-18-29(39-34(41)26-16-8-9-17-27(26)35(39)42)33(40)37-32-28(21-36)30(23-11-4-2-5-12-23)31(24-13-6-3-7-14-24)38(32)22-25-15-10-19-43-25/h2-17,19,29H,18,20,22H2,1H3,(H,37,40) |
InChI Key |
CUEGMTUSKYVMHM-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NC1=C(C(=C(N1CC2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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